Sodium iodoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

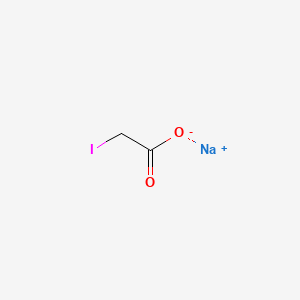

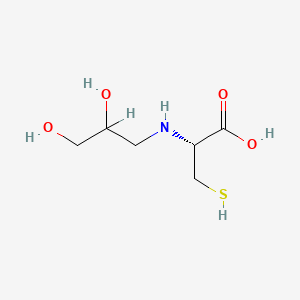

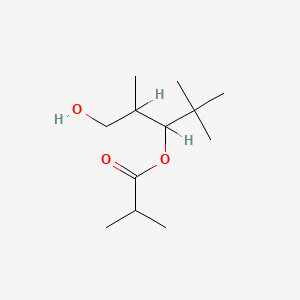

Sodium iodoacetate, also known as iodoacetic acid sodium salt, is an organic compound with the chemical formula ICH₂COONa. It is a derivative of acetic acid where one hydrogen atom is replaced by an iodine atom. This compound is known for its use in biochemical research, particularly in the modification of cysteine residues in proteins and the inhibition of glycolytic enzymes.

Mechanism of Action

- Specifically, it alkylates the catalytic cysteine residue, rendering the enzyme inactive. This modification prevents the re-formation of disulfide bonds after the reduction of cystine residues to cysteine during protein sequencing .

- Interestingly, sodium iodoacetate reacts more slowly than its amide derivative, iodoacetamide. The increased activity of iodoacetamide is due to a favorable interaction between the imidazolium ion of the catalytic histidine and the negatively charged carboxyl group of iodoacetate .

- In this model, this compound disrupts chondrocyte function, leading to cartilage damage and functional impairment. Researchers use it to test chondroprotective agents and diagnostic imaging techniques .

Target of Action

Mode of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

Sodium iodoacetate plays a significant role in biochemical reactions by acting as an alkylating agent. It interacts with cysteine residues in proteins, leading to the modification of -SH groups and preventing the re-formation of disulfide bonds . This interaction is crucial in protein sequencing and the study of enzyme mechanisms. This compound is an irreversible inhibitor of all cysteine peptidases, with the inhibition occurring through the alkylation of the catalytic cysteine residue .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is known to inhibit glycolysis by targeting the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a decrease in ATP production . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound exhibits higher toxicity compared to non-cancerous cells, indicating its potential use as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of enzymes and inhibiting their catalytic functions. The compound alkylates the catalytic cysteine residue in cysteine peptidases, leading to irreversible inhibition . This mechanism is essential for understanding the compound’s role in enzyme inhibition and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and can inhibit glycolysis in blood samples for up to 24 hours . Long-term studies have shown that this compound can induce osteoarthritis-like lesions and functional impairment in animal models, mimicking the symptoms and histopathology of human osteoarthritis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound increase pain sensitivity and inflammatory cytokine levels, while higher doses cause significant cartilage degradation and inflammation . These dose-dependent effects are crucial for understanding the compound’s potential therapeutic and toxicological implications.

Metabolic Pathways

This compound is involved in the glycolytic pathway, where it inhibits the enzyme GAPDH . This inhibition leads to a decrease in glycolytic flux and ATP production, affecting cellular energy metabolism. The compound’s role in glycolysis makes it a valuable tool for studying metabolic pathways and their regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to enzyme active sites, obstructing their catalytic functions and affecting cellular processes such as DNA and RNA synthesis . The compound’s solubility in water and alcohol facilitates its distribution in biological systems.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its inhibitory effects. The compound targets cysteine residues in proteins, leading to the modification of -SH groups and preventing the re-formation of disulfide bonds . This localization is essential for understanding the compound’s role in enzyme inhibition and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium iodoacetate can be synthesized by reacting iodoacetic acid with sodium hydroxide. The reaction typically involves dissolving iodoacetic acid in water and then adding a stoichiometric amount of sodium hydroxide to neutralize the acid, forming this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The process includes:

- Dissolving iodoacetic acid in water.

- Adding sodium hydroxide solution gradually while maintaining the temperature around 55°C.

- Stirring the mixture for about an hour to ensure complete reaction.

- Precipitating the product by cooling the solution and filtering out the solid this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium iodoacetate primarily undergoes substitution reactions due to the presence of the iodine atom. It can also participate in alkylation reactions, particularly with thiol groups in proteins.

Common Reagents and Conditions:

Substitution Reactions: this compound reacts with nucleophiles such as thiols, amines, and hydroxides under mild conditions.

Alkylation Reactions: It is commonly used to alkylate cysteine residues in proteins, preventing the formation of disulfide bonds.

Major Products:

Scientific Research Applications

Sodium iodoacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the modification of cysteine residues in proteins, which is crucial in protein sequencing and structural studies.

Biology: this compound is employed to inhibit glycolysis by targeting the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), making it useful in metabolic studies.

Medicine: It is used to induce osteoarthritis-like lesions in animal models for the study of chondroprotective agents and diagnostic imaging techniques.

Industry: this compound is utilized in the preparation of RNase-free DNase by alkylation, which is important for nucleic acid research

Comparison with Similar Compounds

Iodoacetamide: Similar to sodium iodoacetate, iodoacetamide is used to modify cysteine residues in proteins. it reacts more slowly compared to this compound.

Chloroacetic Acid: Another halogenated derivative of acetic acid, chloroacetic acid is less reactive than iodoacetic acid but can still be used for similar alkylation reactions.

Bromoacetic Acid: This compound is also used for alkylation but is less commonly employed due to its intermediate reactivity between chloroacetic acid and iodoacetic acid.

Uniqueness of this compound: this compound is unique due to its high reactivity and specificity for thiol groups in proteins. This makes it particularly useful in biochemical research for the study of enzyme mechanisms and protein structure .

Properties

CAS No. |

305-53-3 |

|---|---|

Molecular Formula |

C2H3INaO2 |

Molecular Weight |

208.94 g/mol |

IUPAC Name |

sodium;2-iodoacetate |

InChI |

InChI=1S/C2H3IO2.Na/c3-1-2(4)5;/h1H2,(H,4,5); |

InChI Key |

ULJWHGFVIZDQNL-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])I.[Na+] |

Canonical SMILES |

C(C(=O)O)I.[Na] |

Key on ui other cas no. |

305-53-3 |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Synonyms |

Acid, Iodoacetic Acid, Monoiodoacetic Iodoacetate, Sodium Iodoacetic Acid Monoiodoacetic Acid Sodium Iodoacetate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide](/img/structure/B1210558.png)

![2-[[5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]thio]-1-thiophen-2-ylethanone](/img/structure/B1210559.png)

![3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine](/img/structure/B1210560.png)

![4-[[6-methyl-2-(6-oxo-1-cyclohexa-2,4-dienylidene)-1H-pyrimidin-4-yl]amino]benzoic acid methyl ester](/img/structure/B1210561.png)

![(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone](/img/structure/B1210565.png)

![N-[(6-amino-2-methyl-3-pyridinyl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)-1-pyrazinyl]acetamide](/img/structure/B1210580.png)